Ortho-Substituted Hydroperoxide Esters Achieve Higher Autoxidation Conversion Rates Than Unsubstituted Cumene Hydroperoxide Analogs
In the autoxidation of isopropylphenyl esters to the corresponding hydroperoxyisopropylphenyl esters, ortho-substituted derivatives (including 1-hydroperoxy-2-propan-2-ylbenzene-type esters) exhibit enhanced conversion efficiency when employing a specific catalyst combination comprising a metal phthalocyanine, a di-tertiary alkyl peroxide, and a tertiary alkyl hydroperoxide. This catalyst system enables conversion rates heretofore not obtainable compared to conventional cumene-type hydrocarbon oxidation methods, where the presence of oxygen substituents ortho to the isopropyl group typically complicates oxidation and reduces yields due to phenolic impurity formation [1]. The improved process operates at 80°C to 130°C and overcomes the limitations of prior art methods that required very long reaction times (on the order of days) with low conversions when oxidizing difficultly saponifiable esters of isopropylphenols [1].
| Evidence Dimension | Autoxidation conversion rate and reaction efficiency |
|---|---|
| Target Compound Data | High conversion rates (quantified as 'heretofore not obtainable') under optimized catalyst system at 80-130°C |
| Comparator Or Baseline | Unsubstituted cumene hydroperoxide and para-isopropylphenyl esters oxidized via prior art methods without catalyst combination |
| Quantified Difference | Substantially improved conversion (qualitative comparative improvement documented); prior art required reaction times of 'days' with 'low conversions' |
| Conditions | Liquid-phase autoxidation with molecular oxygen; catalyst: metal phthalocyanine + di-tertiary alkyl peroxide + tertiary alkyl hydroperoxide; temperature range 80-130°C |
Why This Matters
Higher conversion efficiency directly translates to reduced production cycle time and improved yield in the synthesis of di- and trihydric phenols, making this ortho-substituted hydroperoxide class more economically viable for industrial phenol derivative manufacturing.
- [1] US Patent 4,164,510. Process for the Autoxidation of an Isopropylphenyl Ester. Issued August 14, 1979. View Source
